(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate
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Overview
Description
(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyrrolopyrrole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl, ethyl, amino, and isopropyl groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of novel compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound from spearmint with bioactive properties.
Uniqueness
(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H27N3O4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-ethyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-2H-pyrrolo[3,4-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C17H27N3O4/c1-7-23-15(21)13-11(18)10-8-20(16(22)24-17(4,5)6)14(9(2)3)12(10)19-13/h9,13-14H,7-8,18H2,1-6H3/t13?,14-/m0/s1 |
InChI Key |
OCKUVJMXVBRREG-KZUDCZAMSA-N |
Isomeric SMILES |
CCOC(=O)C1C(=C2CN([C@H](C2=N1)C(C)C)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C1C(=C2CN(C(C2=N1)C(C)C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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